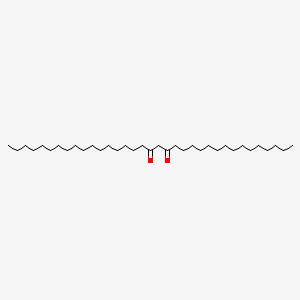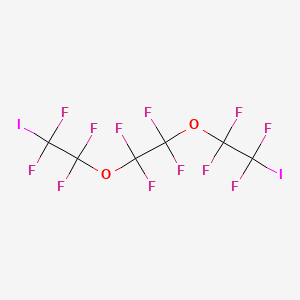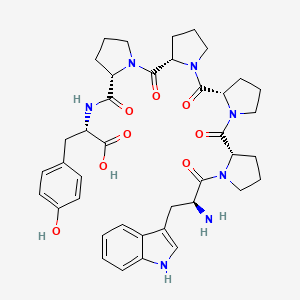
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is a complex peptide compound composed of multiple proline residues, along with tryptophan and tyrosine. This compound is notable for its unique structure, which includes a series of proline residues that contribute to its distinct biochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, leading to a linearized peptide.
Wissenschaftliche Forschungsanwendungen
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its unique structure and bioactivity.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The proline-rich sequence may confer stability and resistance to proteolytic degradation, allowing the peptide to exert its effects over a prolonged period. The tryptophan and tyrosine residues may participate in binding interactions with target proteins, influencing signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine: Another peptide with a similar structure but different amino acid composition.
L-Threonine, L-tyrosyl-L-prolyl-L-tryptophyl: A related peptide with threonine instead of multiple proline residues.
Uniqueness
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is unique due to its high proline content, which imparts distinct structural and functional properties. The presence of multiple proline residues can influence the peptide’s conformation, making it more rigid and resistant to enzymatic degradation compared to other peptides with fewer proline residues.
Eigenschaften
CAS-Nummer |
62716-47-6 |
|---|---|
Molekularformel |
C40H49N7O8 |
Molekulargewicht |
755.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H49N7O8/c41-28(22-25-23-42-29-8-2-1-7-27(25)29)36(50)45-18-4-10-32(45)38(52)47-20-6-12-34(47)39(53)46-19-5-11-33(46)37(51)44-17-3-9-31(44)35(49)43-30(40(54)55)21-24-13-15-26(48)16-14-24/h1-2,7-8,13-16,23,28,30-34,42,48H,3-6,9-12,17-22,41H2,(H,43,49)(H,54,55)/t28-,30-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
KXLXBILACIGVAV-TZEHAJJTSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


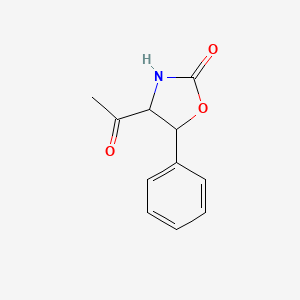
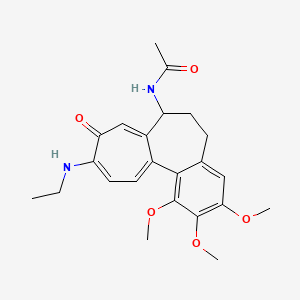
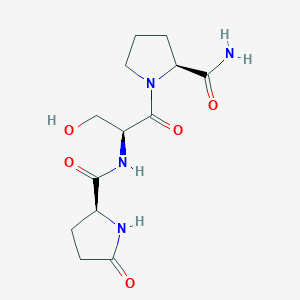
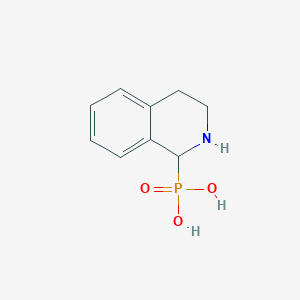
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
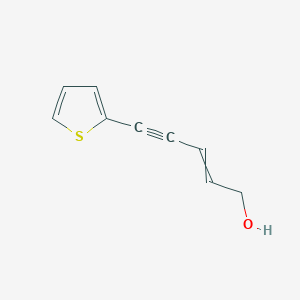
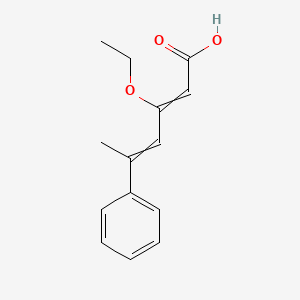
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
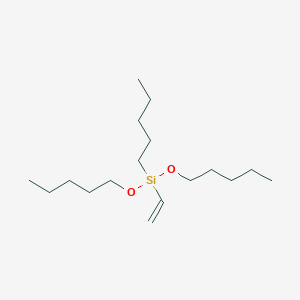
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
